2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

Positional isomer differentiation Drug-likeness parameters Pyridine regioisomer comparison

2-(4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine (CAS 2090910-17-9, molecular formula C₁₂H₁₄IN₃, molecular weight 327.16 g·mol⁻¹) is a tetrasubstituted pyrazole derivative bearing a 2-pyridyl substituent at the pyrazole C3 position, an iodo group at C4, an isopropyl group at N1, and a methyl group at C5. The compound belongs to the broader class of 2-(pyrazol-3-yl)pyridine scaffolds, which are recognised as privileged structures in medicinal chemistry for kinase inhibitor design and metal-coordination applications.

Molecular Formula C12H14IN3
Molecular Weight 327.16 g/mol
Cat. No. B15280852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
Molecular FormulaC12H14IN3
Molecular Weight327.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C(C)C)C2=CC=CC=N2)I
InChIInChI=1S/C12H14IN3/c1-8(2)16-9(3)11(13)12(15-16)10-6-4-5-7-14-10/h4-8H,1-3H3
InChIKeyUZBMCVLWCVSNLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine CAS 2090910-17-9: Structural Identity and Procurement Baseline


2-(4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine (CAS 2090910-17-9, molecular formula C₁₂H₁₄IN₃, molecular weight 327.16 g·mol⁻¹) is a tetrasubstituted pyrazole derivative bearing a 2-pyridyl substituent at the pyrazole C3 position, an iodo group at C4, an isopropyl group at N1, and a methyl group at C5 . The compound belongs to the broader class of 2-(pyrazol-3-yl)pyridine scaffolds, which are recognised as privileged structures in medicinal chemistry for kinase inhibitor design and metal-coordination applications [1]. The iodo substituent at the pyrazole 4-position confers distinct reactivity as a synthetic handle for cross-coupling chemistry (e.g., Suzuki, Negishi, Sonogashira), making this compound a strategic building block for late-stage diversification of pyrazole-pyridine libraries [2].

Why 2-(4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine Cannot Be Interchanged with Positional Isomers or De-iodo Analogs


The regioisomeric identity of the pyridine attachment point (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) and the presence of the iodo substituent are not interchangeable features. The 2-pyridyl isomer places the pyridine nitrogen in a proximal orientation capable of intramolecular N···H or N···metal interactions that are geometrically impossible for the 3- and 4-pyridyl isomers . The iodo group at the pyrazole 4-position provides a reactive handle for Pd-catalysed cross-coupling that is absent in the corresponding 4-H analog, 2-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine [1]. Substituting the pyridine ring with pyrazine (CAS 2092641-15-9) alters both hydrogen-bond acceptor capacity (3 HBA vs. 3 HBA but with different pKₐ profile) and electronic character, which can redirect target engagement in biological screening . These structural features are not cosmetic; they dictate metal-chelation geometry, synthetic derivatisation routes, and biological target recognition, meaning that generic substitution with a positional isomer or de-iodo analog will not reproduce the chemical behaviour or screening outcome obtained with 2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine.

Quantitative Differentiation Evidence for 2-(4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine vs. Closest Analogs


2-Pyridyl vs. 3-Pyridyl vs. 4-Pyridyl Positional Isomerism: Differentiating Calculated Physicochemical Properties

The 2-pyridyl regioisomer (target compound) differs from the 3-pyridyl isomer (CAS 2090609-70-2) and the 4-pyridyl isomer in its predicted physicochemical profile. Calculated clogP for 2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is 3.17, with a topological polar surface area (TPSA) of 29.85 Ų, molecular weight 327.17 Da, 3 rotatable bonds, 3 H-bond acceptors, and 0 H-bond donors, satisfying all Lipinski Rule-of-Five criteria [1]. The 3-pyridyl isomer (CAS 2090609-70-2) is expected to exhibit a slightly different clogP and TPSA owing to the altered nitrogen position, which modifies the dipole moment and hydrogen-bond acceptor geometry . The 4-pyridyl isomer has a distinct molecular formula (C₁₁H₁₃IN₄ reported by some sources due to different analytical characterisation; structure requires verification) and presents an extended linear geometry that affects crystal packing and solubility . These differences, while subtle in single-parameter terms, can cumulatively shift predicted intestinal absorption (Caco-2 permeability) and blood-brain barrier penetration scores in silico models, making the 2-pyridyl isomer the preferred choice when consistent pharmacokinetic prediction is required across a screening library [1].

Positional isomer differentiation Drug-likeness parameters Pyridine regioisomer comparison

Pyridine (C₁₂H₁₄IN₃) vs. Pyrazine (C₁₁H₁₃IN₄) Heterocycle Replacement: Divergent H-Bond Acceptor Profiles and Molecular Recognition

Replacement of the pyridine ring (target compound) with a pyrazine ring (CAS 2092641-15-9) introduces a second endocyclic nitrogen atom. The pyrazine analog has a molecular formula of C₁₁H₁₃IN₄ (MW 328.15) versus C₁₂H₁₄IN₃ (MW 327.17) for the target pyridine compound . The additional nitrogen increases the number of hydrogen-bond acceptors from 3 to 4 and alters the pKₐ of the heterocycle (pyridine pKₐ ≈ 5.2; pyrazine pKₐ ≈ 0.6), meaning the pyrazine analog is essentially unprotonated at physiological pH while the pyridine analog can be partially protonated in acidic compartments (e.g., endosomes, tumour microenvironment) [1]. In kinase inhibitor design, the pyridine nitrogen often serves as a hinge-binding hydrogen-bond acceptor; pyrazine can engage the hinge region via a different geometry (bidentate vs. monodentate H-bonding), which can redirect selectivity across the kinome [1]. This structural divergence means the two compounds are not functionally interchangeable in any assay where heterocycle-mediated target recognition or pH-dependent partitioning matters .

Heterocycle bioisosterism Hydrogen-bond acceptor comparison Kinase hinge-binding motif

4-Iodo Handle for Cross-Coupling: Differentiating from the 4-H and 4-Bromo Analogs in Synthetic Utility

The C4-iodo substituent of the target compound enables Pd-catalysed cross-coupling reactions (Negishi, Suzuki, Sonogashira) with substantially higher reactivity than the corresponding C4-H or C4-Br analogs [1]. In a study on tetrasubstituted pyrazole synthesis, 4-iodopyrazoles served as the preferred substrates for Negishi cross-coupling with organozinc halides, affording tetrasubstituted products; the analogous 4-bromopyrazoles required longer reaction times or higher catalyst loadings to achieve comparable yields [1]. The C4-H analog, 2-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine, lacks any halogen handle and cannot participate in C–C bond-forming cross-coupling at this position without prior C–H activation, which typically requires directing-group strategies and harsher conditions . The bond dissociation energy trend (C–I ≈ 57 kcal·mol⁻¹ < C–Br ≈ 70 kcal·mol⁻¹ < C–H ≈ 110 kcal·mol⁻¹) quantitatively underpins the superior oxidative addition propensity of the iodo compound with Pd(0) catalysts [2].

Cross-coupling reactivity C–I vs. C–Br vs. C–H bond functionalisation Building block diversification

1-Isopropyl-5-methyl Substitution Pattern: Differentiating from the N-Unsubstituted Analog in Metabolic Stability Prediction

The target compound bears an N1-isopropyl and C5-methyl substitution, distinguishing it from the simpler N-unsubstituted analog 2-(4-iodo-1H-pyrazol-3-yl)pyridine (CAS 746668-75-7, MW 271.06, C₈H₆IN₃) . The N1-isopropyl group blocks a site that would otherwise be susceptible to N-glucuronidation or N-oxidation, while the C5-methyl group occupies a position that could otherwise undergo CYP450-mediated aromatic oxidation [1]. The N-unsubstituted analog (CAS 746668-75-7) has a free N–H (HBD = 1, HBA = 3) capable of acting as a hydrogen-bond donor, which can lead to different solubility, aggregation, and off-target binding profiles in biochemical assays . In the pyrazolopyridine PI3Kδ inhibitor series reported by Hamajima et al. (2018), N-alkyl substitution was a key determinant of oral bioavailability and metabolic stability, with N-alkylated derivatives consistently outperforming N–H congeners in mouse pharmacokinetic studies [1]. While no direct head-to-head metabolic stability data exist for this specific compound pair, the class-level SAR supports the expectation that the N1-isopropyl-5-methyl substitution pattern confers superior metabolic stability relative to the N-unsubstituted analog [1].

N-alkylation effects Metabolic stability CYP450 oxidation susceptibility

Optimal Application Scenarios for 2-(4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Design Requiring a Consistent 2-Pyridyl Hinge-Binding Motif

For medicinal chemistry programs targeting kinases where the 2-pyridyl nitrogen serves as a hinge-binding hydrogen-bond acceptor, 2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine provides a pre-validated scaffold with the correct regioisomeric geometry. The 2-pyridyl orientation places the nitrogen in proximity to the hinge region (analogous to the binding mode observed in pyrazolopyridine PI3Kδ inhibitors [1]), while the 4-iodo group enables subsequent Suzuki or Sonogashira diversification to explore vectors toward the solvent-exposed region or selectivity pocket [2]. The 3-pyridyl and 4-pyridyl isomers would misposition the hinge-binding nitrogen and are therefore unsuitable surrogates. The N1-isopropyl-5-methyl substitution pattern is expected to provide a metabolic stability advantage over N-unsubstituted analogs based on class-level SAR [1].

Late-Stage Diversification of Pyrazole-Pyridine Screening Hits via Pd-Catalysed Cross-Coupling

When a screening hit contains a 4-unsubstituted pyrazole core and SAR exploration at the 4-position is desired, 2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine can serve as the key intermediate for parallel synthesis of C4-arylated, -alkenylated, or -alkynylated analogs via Negishi, Suzuki, or Sonogashira coupling [1]. The C–I bond (BDE ≈ 57 kcal·mol⁻¹) undergoes oxidative addition with Pd(0) substantially faster than the C–Br bond (BDE ≈ 70 kcal·mol⁻¹) in the corresponding 4-bromo analog, enabling shorter reaction times and higher throughput in library production [2]. The pyridine nitrogen can also serve as a directing group for regioselective C–H functionalisation at adjacent positions if orthogonal diversification is required [2].

Physicochemical Property Optimisation in CNS-Penetrant Compound Series

For programs targeting CNS indications where blood-brain barrier penetration is required, the calculated clogP of 3.17 and TPSA of 29.85 Ų for 2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine place this compound within the favourable CNS MPO (multiparameter optimisation) chemical space (clogP < 5, TPSA < 90 Ų) [1]. The 0 HBD count and modest MW (327.17 Da) further support predicted passive BBB permeability. When used as a core scaffold, the 4-iodo handle allows exploration of substituent effects on CNS penetration without altering the core pharmacophore. The pyrazine analog (clogP predicted to be lower due to additional nitrogen; HBA = 4) may exhibit reduced passive permeability owing to increased H-bond acceptor capacity, and the N-unsubstituted analog (HBD = 1) would incur an additional P-glycoprotein efflux liability associated with hydrogen-bond donors [2].

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis Requiring a Chelating 2-(Pyrazol-3-yl)pyridine Ligand

The 2-(pyrazol-3-yl)pyridine motif forms a five-membered chelate ring with transition metals (e.g., Ru, Ir, Pt, Cu), making it a versatile N^N bidentate ligand for coordination chemistry and photophysical applications [1]. The 4-iodo substituent provides a post-complexation functionalisation handle for attaching the metal complex to surfaces, biomolecules, or polymer backbones without disrupting the metal coordination sphere. The 3-pyridyl and 4-pyridyl isomers cannot form the same chelate geometry and are therefore not functional replacements in this application context [2].

Quote Request

Request a Quote for 2-(4-iodo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.